molecular formula C3H7NO3S B2705060 (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide CAS No. 454248-61-4

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

Katalognummer: B2705060
CAS-Nummer: 454248-61-4
Molekulargewicht: 137.15
InChI-Schlüssel: TVCSALYWDGDRBY-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide” is a chemical compound with the CAS Number: 454248-61-4 . It has a molecular weight of 137.16 and is known for its various scientific research applications.


Synthesis Analysis

The synthesis of this compound involves specific reaction conditions. In one experiment, a yield of 53% was achieved at -78℃ in an inert atmosphere . In another experiment, a yield of 56 mg was achieved with trifluoroacetic acid in dichloromethane at 20℃ .


Molecular Structure Analysis

The IUPAC name for this compound is ®-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide . The InChI code is 1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 41-42 degrees Celsius . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide has been explored for its potential in anticonvulsant activity. A study involving the synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides revealed promising anticonvulsant effects. The synthesized compounds, with an oxathiazolidine-4-one-2,2-dioxide skeleton, displayed activity at lower doses and exhibited no signs of neurotoxicity. Compound 1g showed significant anticonvulsant effects, with an ED50 of 29 mg/Kg, when tested in vivo through maximal electroshock seizure tests in mice (Sabatier et al., 2019).

Synthesis and Biological Evaluation

Another aspect of research involves the synthesis and evaluation of bioisosteres of trimethadione, specifically N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, for their anticonvulsant activity. These novel heterocycles were found to be significantly more potent than valproic acid in the maximal electroshock seizure test (MES), showcasing a wide spectrum of activity and lack of neurotoxicity (Pastore et al., 2013).

Conformational Studies

The conformations of 3-Aryl-1,2,3-oxathiazolidine 2-Oxides have been investigated using proton magnetic resonance spectroscopy. This study provides insights into the preferred twist-envelope forms of these compounds and how their conformations vary with the nature of the ring substituent (Yamada et al., 1975).

Stereochemistry and Synthesis

Research into the stereochemistry of 5-Substituted 2-Oxo-3-aryl-1,2,3-oxathiazolidines has been conducted. This study focused on the synthesis of isomeric cis and trans forms at the S=O bond of these compounds, contributing to our understanding of their structural configurations (Nishiyama & Yamada, 1971).

Fluorination and Alkylation Reactions

The use of N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides in fluorination reactions with tetrabutylammonium fluoride (TBAF) has been explored, demonstrating their potential in synthesizing fluoroamines and cyclic carbamates (Posakony & Tewson, 2002). Additionally, the synthesis and subsequent deprotection of BOC- and dibenzosuberyl-protected chiral cyclic sulfamidates have been studied, showing versatility in creating cyclic sulfamidates with varying N-alkyl substituents (Posakony et al., 2002).

Ring Transformation Studies

The transformation of 1,2-thiazetidine 1,1-dioxides (β-sultams) with Lewis acids has been investigated, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. This study highlights the C-S bond cleavage and recyclization process in these compounds (Kataoka & Iwama, 1995).

Modular Asymmetric Synthesis

The development of a modular asymmetric synthesis for enantiopure sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents has been explored. This research provides a practical approach to producing sulfinamide ligands, including (R)-tert-butanesulfinamide, in excellent yields and enantiopurities (Han et al., 2002).

Safety and Hazards

The safety information for this compound includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) . The hazard statements include harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name

(4R)-4-methyloxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSALYWDGDRBY-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454248-61-4
Record name (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.